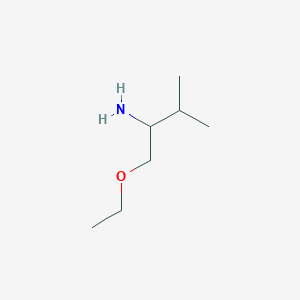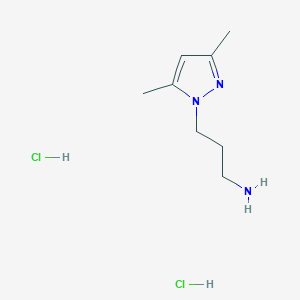
8-Bromo-5-fluoroquinolin-4-OL
Overview
Description
8-Bromo-5-fluoroquinolin-4-OL, also known as 8-BFQ, is a synthetic quinoline derivative. It is obtained by the addition of a bromine and a fluorine atom to the 5 and 8 positions, respectively, of quinolin-4-OL. It has a molecular weight of 242.05 .
Molecular Structure Analysis
The molecular formula of 8-Bromo-5-fluoroquinolin-4-OL is C9H5BrFNO . The InChI code is 1S/C9H5BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-4H, (H,12,13) .Scientific Research Applications
Pharmaceutical Research
8-Bromo-5-fluoroquinolin-4-OL serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure is utilized in the development of drugs that target neurological disorders due to its potential interaction with the central nervous system receptors .
Material Science
In material science, this compound is explored for creating organic light-emitting diodes (OLEDs). The bromine and fluorine substituents could potentially enhance the photophysical properties of OLED materials .
Analytical Chemistry
This quinolinol derivative is used as a standard or reference compound in chromatography and mass spectrometry. It helps in the accurate identification and quantification of similar organic compounds in complex mixtures .
Agricultural Chemistry
Researchers are investigating the use of 8-Bromo-5-fluoroquinolin-4-OL in the development of new agrochemicals. Its structural framework is conducive to creating compounds with herbicidal or fungicidal properties .
Biochemistry
In biochemistry, it’s studied for its potential as an inhibitor of certain enzymes. By modifying the compound, scientists aim to disrupt the activity of enzymes involved in disease pathways .
Environmental Science
The environmental fate of 8-Bromo-5-fluoroquinolin-4-OL is of interest, particularly its biodegradation and persistence in ecosystems. Understanding its breakdown products is crucial for assessing environmental risks .
Safety and Hazards
properties
IUPAC Name |
8-bromo-5-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLVFYGOSNNWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677798 | |
| Record name | 8-Bromo-5-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-fluoroquinolin-4-OL | |
CAS RN |
1065092-35-4 | |
| Record name | 8-Bromo-5-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid hydrochloride](/img/structure/B1520937.png)







![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1520952.png)

![4-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1520954.png)
![N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride](/img/structure/B1520955.png)

